(R)-6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
®-6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound known for its chiral properties and stability at room temperature. It is a white to light yellow solid powder that is soluble in water but has low solubility in organic solvents. This compound is often used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reaction of pyrrolidine with a Cbz-protected amino carbinol in the presence of hydrochloric acid. This reaction leads to the formation of the ®-1-Cbz-3-aminopyrrolidine intermediate, which is then treated with hydrogen chloride acid or other acids to obtain the final hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
®-6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various compounds and intermediates.
Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: Utilized in the development of pharmaceutical intermediates and chiral catalysts.
Industry: Applied in the production of fine chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a reagent that can modify the structure of other molecules through various chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
SCH-23390 hydrochloride: A selective dopamine D1-like receptor antagonist with high affinity for D1 and D5 receptors.
Phenylephrine hydrochloride: A selective α1-adrenergic receptor agonist used in various medical applications.
Uniqueness
®-6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral properties and stability, making it a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C9H11Cl2N |
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Molecular Weight |
204.09 g/mol |
IUPAC Name |
(1R)-6-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m1./s1 |
InChI Key |
OCGZLBIOLHMGRO-SBSPUUFOSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2)Cl.Cl |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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